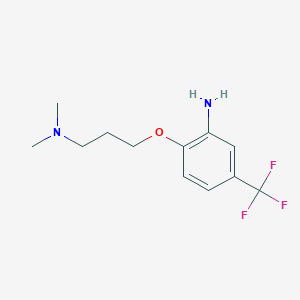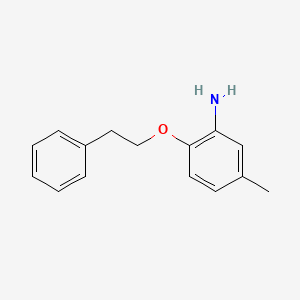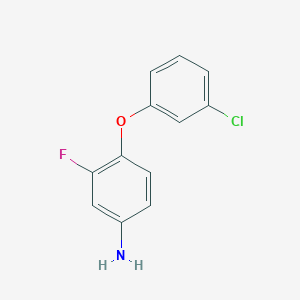![molecular formula C14H22N2O B1328384 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 925920-77-0](/img/structure/B1328384.png)
2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine is a piperidine analogue, which is a class of compounds known for their interactions with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). These transporters are significant in the regulation of neurotransmitters, which are critical for brain function. Piperidine analogues are often studied for their potential therapeutic applications in neurological disorders, including drug abuse, depression, and attention deficit hyperactivity disorder (ADHD) .
Synthesis Analysis
Applications De Recherche Scientifique
Analytical Profiling in Forensic Toxicology
Research has characterized compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine using various analytical techniques. This includes the use of gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for qualitative and quantitative analysis in biological matrices, highlighting its relevance in forensic toxicology (De Paoli et al., 2013).
Dopamine Receptor Affinity
Another study discovered substituted 4-aminopiperidine compounds, similar in structure to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine, demonstrating high affinity and selectivity for the human dopamine D4 receptor. This indicates potential application in neurological research, particularly in exploring dopaminergic pathways (Schlachter et al., 1997).
Brain-Specific Delivery of Radiopharmaceuticals
Research into the brain-specific delivery of radiopharmaceuticals has involved compounds like 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine. Studies have shown that certain dihydropyridine-coupled phenylamines can effectively cross the blood-brain barrier, suggesting their use in cerebral blood perfusion measurement (Tedjamulia et al., 1985).
Potential in Drug Design for Neurological Disorders
A study on dopamine transporter-specific ligands indicates that compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine exhibit high potency and selectivity for the dopamine transporter. This implies their potential in developing pharmacotherapy for neurological disorders like cocaine dependence (Dutta et al., 1998).
Beta-3 Adrenergic Receptor Agonism
Novel (4-piperidin-1-yl)-phenyl sulfonamides, with structural similarities to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine, have shown potent full agonism at the human beta(3)-adrenergic receptor. This reveals potential applications in metabolic regulation and obesity treatment (Hu et al., 2001).
Selective Estrogen Receptor Modulator Development
Research into Selective Estrogen Receptor Modulators (SERMs) has involved the use of compounds including 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine. This demonstrates potential applications in cancer therapy, specifically in targeting estrogen receptors (Yadav et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-4-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXHNYDRAPDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














